![molecular formula C38H28N2S2 B12535544 5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine CAS No. 651329-38-3](/img/structure/B12535544.png)
5-([2,2'-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine is a complex organic compound that features a combination of bithiophene and tetraphenylbenzene moieties. This compound is of significant interest in the field of organic electronics due to its unique structural properties, which make it a potential candidate for various applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Métodos De Preparación
The synthesis of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine typically involves multiple steps, starting with the preparation of the bithiophene and tetraphenylbenzene precursors. The bithiophene moiety can be synthesized through a series of bromination and stannylation reactions, while the tetraphenylbenzene component is prepared via Suzuki coupling reactions. The final step involves the coupling of these two components under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents, to yield the desired compound.
Análisis De Reacciones Químicas
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the bithiophene or tetraphenylbenzene moieties are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Aplicaciones Científicas De Investigación
5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique electronic properties make it a candidate for use in biosensors and other biological applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the development of advanced materials for electronic devices, such as OLEDs and OFETs, due to its excellent charge transport properties.
Mecanismo De Acción
The mechanism of action of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine involves its interaction with molecular targets and pathways related to its electronic properties. The compound’s ability to transport charge efficiently is attributed to the conjugated π-electron system present in the bithiophene and tetraphenylbenzene moieties. This allows for effective charge transfer and interaction with other molecules, making it suitable for use in electronic devices.
Comparación Con Compuestos Similares
Similar compounds to 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine include:
2,2’-Bithiophene: A simpler compound that serves as a precursor and has similar electronic properties.
2,2’5’,2’'-Terthiophene: Another thiophene-based compound with extended conjugation, used in similar applications.
5,5’-Bis(trimethylstannyl)-2,2’-bithiophene: A derivative used in the synthesis of more complex organic semiconductors.
The uniqueness of 5-([2,2’-Bithiophen]-5-yl)-N~1~,N~1~,N~3~,N~3~-tetraphenylbenzene-1,3-diamine lies in its combination of bithiophene and tetraphenylbenzene moieties, which provide a balance of stability and electronic properties suitable for advanced material applications.
Propiedades
Número CAS |
651329-38-3 |
|---|---|
Fórmula molecular |
C38H28N2S2 |
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
1-N,1-N,3-N,3-N-tetraphenyl-5-(5-thiophen-2-ylthiophen-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C38H28N2S2/c1-5-14-30(15-6-1)39(31-16-7-2-8-17-31)34-26-29(36-23-24-38(42-36)37-22-13-25-41-37)27-35(28-34)40(32-18-9-3-10-19-32)33-20-11-4-12-21-33/h1-28H |
Clave InChI |
JLHPQKNMYVQSDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC(=C3)C4=CC=C(S4)C5=CC=CS5)N(C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 5-bromo-1,2-difluoro-3-[[(1R)-1-methylheptyl]oxy]-](/img/structure/B12535468.png)
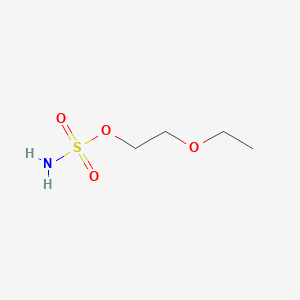
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
![2,2'-[(4-Nitrophenyl)methylene]di(cyclohexan-1-one)](/img/structure/B12535487.png)
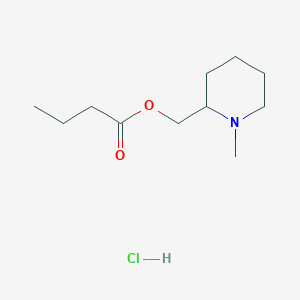
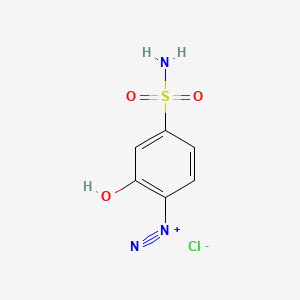
![2-[(Octadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12535507.png)

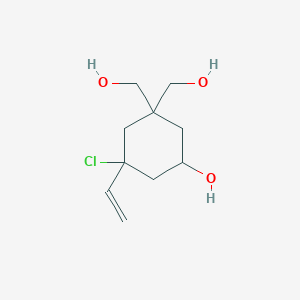

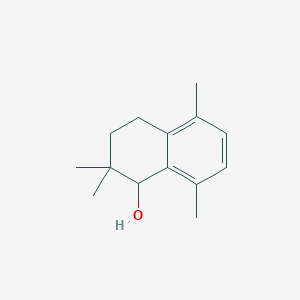
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)

![N-[(1S)-Cyclopent-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12535541.png)
